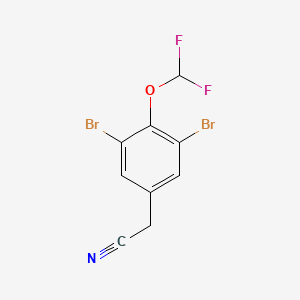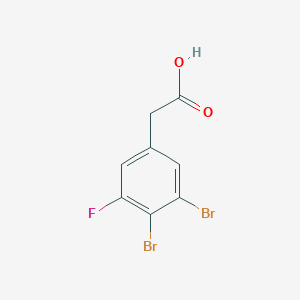
3,5-Dibromo-2-fluoroanisole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Ideal Gas Thermodynamic Properties
3,5-Dibromo-2-fluoroanisole (3,5-DFA) shares similarities with compounds like 3-fluoroanisole and 3,5-difluoroanisole, which have been extensively studied for their molecular structure, potential to internal rotation, and ideal gas thermodynamic properties. Such compounds exhibit a planar heavy atom skeleton and exist as conformers of Cs symmetry. Advanced techniques like gas-phase electron diffraction and quantum chemical calculations have been employed to deduce geometric parameters and to understand the behavior of these molecules under different conditions, including their thermodynamic functions in an ideal gas state (Dorofeeva et al., 2006).
Conformational Properties
The conformational properties of related compounds like 2-fluoroanisole have been studied using gas electron diffraction and quantum chemical methods. This research provides insights into the geometrical parameters and conformational composition of these molecules, which can be instrumental in understanding the behavior of 3,5-Dibromo-2-fluoroanisole in various environments (Novikov, Vilkov, & Oberhammer, 2003).
Rotational Spectroscopic and Ab Initio Investigation
The rotational spectra and geometry of molecules closely related to 3,5-Dibromo-2-fluoroanisole, such as 2-fluoroanisole and 3-fluoroanisole, have been explored. This research is significant for understanding the structural distortions in the aromatic ring backbone and the effects of substituents like fluorine and methoxy groups on the molecule's properties (Bergmann & van Wijngaarden, 2020).
Impact on Physicochemical and Pharmacokinetic Properties
Influence on Physicochemical Properties
The introduction of fluorine atoms in anisole derivatives, like in 3,5-Dibromo-2-fluoroanisole, significantly affects their physicochemical and pharmacokinetic properties. Research has shown that fluorination alters the free ligand conformation and impacts properties such as lipophilicity and metabolic stability. This alteration in properties is crucial in the context of drug design and understanding the behavior of such compounds in biological systems (Xing et al., 2015).
Separation and Purification Techniques
Metal-Organic Frameworks (MOFs) for Separation
The separation of fluoroarenes, which are structurally similar to 3,5-Dibromo-2-fluoroanisole, presents significant challenges in organic synthesis due to their nearly identical physical properties. Metal-organic frameworks (MOFs) have been proposed as a novel solution to this problem. By controlling the interaction of fluoroarenes with specific coordination sites within a MOF, separations of mixtures with unparalleled selectivities can be achieved. This innovative approach not only facilitates the purification process but also has implications for the production and usage of compounds like 3,5-Dibromo-2-fluoroanisole in various scientific applications (Zick et al., 2021).
Propriétés
IUPAC Name |
1,5-dibromo-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDDTZGPDJTNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-fluoroanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















